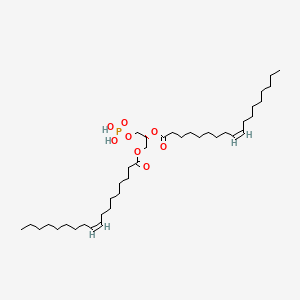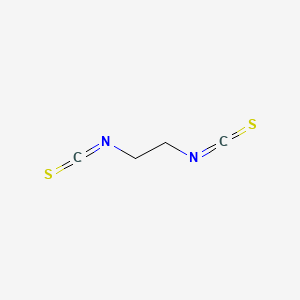
1,2-Diisothiocyanatoethane
Overview
Description
Scientific Research Applications
Antimicrobial Properties
Isothiocyanates, including Ethylenebis(isothiocyanate), exhibit various biological characteristics, including antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the development of new antimicrobial agents.
Anti-inflammatory Properties
Isothiocyanates also have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, which could be beneficial in the treatment of various inflammatory diseases.
Anticancer Properties
One of the most significant applications of isothiocyanates is their anticancer properties . They have been shown to inhibit the growth of various types of cancer cells and induce apoptosis (programmed cell death), making them potential candidates for cancer therapy.
Synthetic Chemistry
In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They can be derived from a variety of starting materials, including primary amines, other nitrogen functional groups, and non-nitrogen groups .
Antioxidative Properties
Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases, including heart disease and cancer.
Health Benefits
Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic, analgesic, and cardioprotective effects , the potential to treat neurological disorders, and regulation of thyroid gland function .
Extraction from Natural Sources
Isothiocyanates can be extracted from natural sources such as wasabi (Wasabia japonica Matsum) using supercritical extraction . This method can yield high amounts of isothiocyanates, which can then be used for various applications.
Sustainable Synthesis
Recent advancements in the synthesis of isothiocyanates have led to more sustainable methods, such as amine catalyzed sulfurization of isocyanides with elemental sulfur . This method is more environmentally friendly and could pave the way for the large-scale production of isothiocyanates.
Mechanism of Action
Target of Action
Ethylenebis(isothiocyanate), also known as 1,2-Diisothiocyanatoethane, is a type of isothiocyanate (ITC). ITCs are known to have various biological targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . They are also effective against certain bacterial strains, such as enterohemorrhagic Escherichia coli (EHEC) .
Mode of Action
ITCs inhibit bacterial growth and the development of stx-harboring prophages . The antimicrobial effect of ITCs involves the induction of the global bacterial stress regulatory system, the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis .
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can modulate a large number of cancer-related targets or pathways .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway . This includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs in the body.
Result of Action
ITCs exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They regulate transcription factors, signaling pathways, cell cycle, and apoptosis . This results in a range of molecular and cellular effects that contribute to their health-promoting properties.
Action Environment
The action of ITCs can be influenced by environmental factors. For instance, their degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .
properties
IUPAC Name |
1,2-diisothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYSIIZYQUVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190356 | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diisothiocyanatoethane | |
CAS RN |
3688-08-2 | |
| Record name | 1,2-Diisothiocyanatoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential developmental risks associated with Ethylenebis(isothiocyanate) exposure?
A1: While the provided abstracts don't delve into specific findings, one study focuses on assessing the teratogenicity of Ethylenebis(isothiocyanate) in rats []. This suggests that exposure to this compound may pose risks to fetal development. Further investigation into the specific teratogenic effects and the mechanisms involved is crucial.
Q2: How is Ethylenebis(isothiocyanate) quantified in food crops?
A2: One of the provided papers outlines a method for determining Ethylenebis(isothiocyanate) levels on food crops []. This indicates the importance of monitoring this compound in the food supply, likely due to its potential toxicity. Details on the specific method employed are not provided in the abstract but would be crucial to understand the sensitivity and applicability of the technique.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
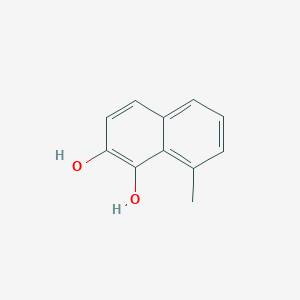
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)

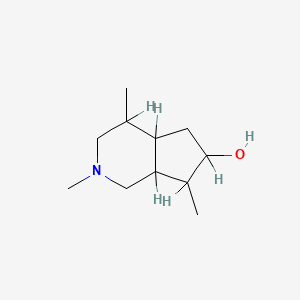
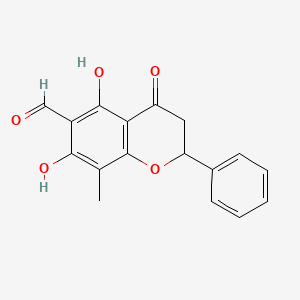

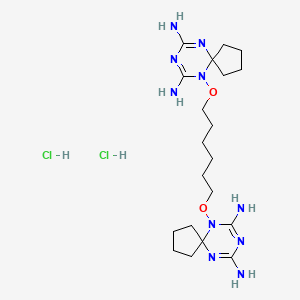
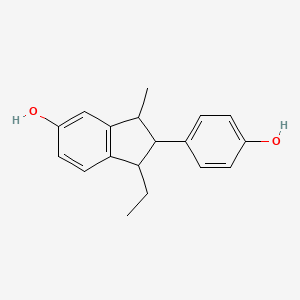
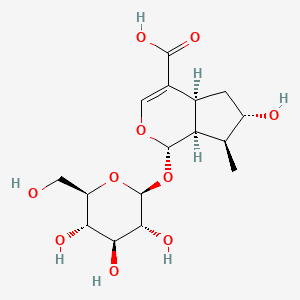

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
